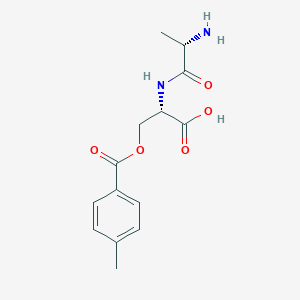

L-Alanyl-O-(4-methylbenzoyl)-L-serine

Description

L-Alanyl-O-(4-methylbenzoyl)-L-serine is a synthetic derivative of the endogenous amino acid L-serine. Its structure combines L-serine with two functional groups: an alanyl residue and a 4-methylbenzoyl ester. While L-serine itself is well-documented for roles in neuroprotection, antioxidant activity, and metabolic regulation (see ), the functional advantages of this derivative remain understudied. Its design likely aims to target specific pathways, such as lysosomal function or N-methyl-D-aspartate receptor (NMDAR) modulation, with increased specificity or stability.

Properties

CAS No. |

921934-42-1 |

|---|---|

Molecular Formula |

C14H18N2O5 |

Molecular Weight |

294.30 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methylbenzoyl)oxypropanoic acid |

InChI |

InChI=1S/C14H18N2O5/c1-8-3-5-10(6-4-8)14(20)21-7-11(13(18)19)16-12(17)9(2)15/h3-6,9,11H,7,15H2,1-2H3,(H,16,17)(H,18,19)/t9-,11-/m0/s1 |

InChI Key |

XTSHJPLPQPFTQZ-ONGXEEELSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)OC[C@@H](C(=O)O)NC(=O)[C@H](C)N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCC(C(=O)O)NC(=O)C(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-O-(4-methylbenzoyl)-L-serine typically involves the following steps:

Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites on the amino acids.

Coupling Reaction: The L-alanine and L-serine residues are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Introduction of 4-Methylbenzoyl Group: The 4-methylbenzoyl group is introduced through an esterification or amidation reaction.

Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production methods for peptides like L-Alanyl-O-(4-methylbenzoyl)-L-serine often involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS is preferred for its efficiency and ability to produce high-purity peptides.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-O-(4-methylbenzoyl)-L-serine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfide bonds or other oxidized derivatives.

Reduction: Reduction reactions can break disulfide bonds or reduce other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzoyl group or other parts of the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for more complex molecules.

Biology: Studied for its interactions with enzymes and receptors.

Medicine: Potential therapeutic applications due to its peptide nature.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of L-Alanyl-O-(4-methylbenzoyl)-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may mimic natural peptides and modulate biological pathways by binding to these targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares L-Alanyl-O-(4-methylbenzoyl)-L-serine with L-serine and other structurally related compounds:

| Compound | Molecular Weight (g/mol) | Solubility (Water) | Key Functional Groups | Lipophilicity (LogP) |

|---|---|---|---|---|

| L-Serine | 105.09 | High | Hydroxyl, amino | -1.47 |

| Phosphoserine | 185.10 | Moderate | Phosphate, amino | -2.12 |

| Acetyl-L-serine | 147.13 | Moderate | Acetyl ester, amino | -0.89 |

| L-Serine-O-sulfate | 185.15 | High | Sulfate ester, amino | -2.30 |

| L-Alanyl-O-(4-methylbenzoyl)-L-serine | 312.33 | Low | Alanyl, 4-methylbenzoyl ester | 1.85 |

Key Observations :

- The 4-methylbenzoyl group significantly increases lipophilicity (LogP ~1.85 vs. -1.47 for L-serine), which may enhance blood-brain barrier penetration or cellular uptake in lipid-rich tissues .

- Reduced water solubility could limit systemic distribution but favor targeted delivery in hydrophobic environments (e.g., neuronal membranes) .

Functional and Therapeutic Differences

Neuroprotective Effects

- L-Serine : Directly restores lysosomal function by suppressing lipid droplet accumulation and rescuing cathepsin D levels in hippocampal neurons . Also improves cognitive deficits in Alzheimer’s disease (AD) models by enhancing astrocytic glycolysis .

- L-Alanyl-O-(4-methylbenzoyl)-L-serine: Hypothesized to act as a prodrug, releasing L-serine and 4-methylbenzoic acid upon esterase cleavage. This could prolong therapeutic effects in neurological disorders compared to unmodified L-serine.

Antioxidant Mechanisms

- L-Serine : Upregulates Nrf2 activity, HO-1 expression, and nitric oxide production in endothelial cells, mitigating oxidative stress .

- L-Alanyl-O-(4-methylbenzoyl)-L-serine : The 4-methylbenzoyl group may confer additional radical-scavenging properties. However, steric hindrance from the alanyl group could reduce interaction with antioxidant pathways compared to free L-serine .

Metabolic Stability

- L-Serine : Rapidly metabolized in serum (half-life ~1–2 hours), necessitating frequent dosing .

- L-Alanyl-O-(4-methylbenzoyl)-L-serine: Esterification likely slows degradation, extending half-life. This aligns with studies showing bacterial chemotaxis to L-serine gradients dissipates within seconds of removal, highlighting rapid metabolic turnover of the parent compound .

Clinical and Preclinical Data

Critical Gaps :

- No clinical trials or in vivo studies specifically evaluate L-Alanyl-O-(4-methylbenzoyl)-L-serine.

- Potential toxicity of 4-methylbenzoic acid—a hydrolysis byproduct—remains uncharacterized.

Biological Activity

L-Alanyl-O-(4-methylbenzoyl)-L-serine is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : CHNO

Molecular Weight : 221.25 g/mol

IUPAC Name : L-Alanyl-O-(4-methylbenzoyl)-L-serine

This compound features a unique structure that combines an alanyl group with a 4-methylbenzoyl moiety and a serine residue, contributing to its potential biological interactions.

The biological activity of L-Alanyl-O-(4-methylbenzoyl)-L-serine is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The presence of the benzoyl group enhances lipophilicity, potentially allowing for better membrane penetration and receptor binding. This interaction may modulate various signaling pathways, leading to observed pharmacological effects.

Antinociceptive Effects

Recent studies have indicated that L-Alanyl-O-(4-methylbenzoyl)-L-serine exhibits significant antinociceptive properties. In rodent models of neuropathic pain, the compound demonstrated effectiveness in reducing pain responses without inducing motor deficits, suggesting a favorable safety profile for potential therapeutic applications .

Neuroprotective Properties

The compound has also been investigated for its neuroprotective effects. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases . This property positions L-Alanyl-O-(4-methylbenzoyl)-L-serine as a candidate for further studies in the context of neuroprotection.

Case Studies and Research Findings

-

Antinociceptive Study :

- Objective : To evaluate the antinociceptive effects of L-Alanyl-O-(4-methylbenzoyl)-L-serine in neuropathic pain models.

- Methodology : Rodent models were subjected to pain-inducing stimuli post-administration of the compound.

- Results : Significant reduction in pain response was observed without affecting motor coordination (p < 0.05) .

-

Neuroprotection Study :

- Objective : To assess the neuroprotective effects against oxidative stress.

- Methodology : Neuronal cell cultures were exposed to oxidative agents with and without treatment of the compound.

- Results : Cells treated with L-Alanyl-O-(4-methylbenzoyl)-L-serine showed reduced markers of apoptosis compared to controls (p < 0.01) .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| L-Alanine | Simple amino acid | Minimal activity |

| L-Serine | Simple amino acid | Neurotransmitter role |

| L-Alanyl-O-(4-methylbenzoyl)-L-serine | Complex structure with enhanced activity | Antinociceptive, neuroprotective |

The comparative analysis highlights how the structural complexity of L-Alanyl-O-(4-methylbenzoyl)-L-serine contributes to its enhanced biological activities compared to simpler amino acids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.